molecular formula C14H11F2NO2 B6351256 N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide CAS No. 1019438-42-6

N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B6351256
CAS No.: 1019438-42-6
M. Wt: 263.24 g/mol
InChI Key: IUWNPBOWBUZUBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 2-hydroxy-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the hydroxyl and methyl groups.

    N-(2,4-difluorophenyl)-2-hydroxybenzamide: Similar but lacks the methyl group.

    N-(2,4-difluorophenyl)-4-methylbenzamide: Similar but lacks the hydroxyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide is unique due to the presence of both hydroxyl and methyl groups, which can enhance its binding affinity and specificity to biological targets. This makes it a valuable compound for medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-8-2-4-10(13(18)6-8)14(19)17-12-5-3-9(15)7-11(12)16/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNPBOWBUZUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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